Zyzzyanone C

Description

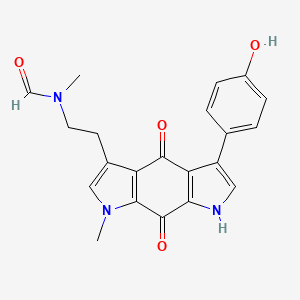

Structure

3D Structure

Properties

Molecular Formula |

C21H19N3O4 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-[2-[5-(4-hydroxyphenyl)-1-methyl-4,8-dioxo-7H-pyrrolo[3,2-f]indol-3-yl]ethyl]-N-methylformamide |

InChI |

InChI=1S/C21H19N3O4/c1-23(11-25)8-7-13-10-24(2)19-16(13)20(27)17-15(9-22-18(17)21(19)28)12-3-5-14(26)6-4-12/h3-6,9-11,22,26H,7-8H2,1-2H3 |

InChI Key |

XVILBCSQUJVEAO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C(=O)C3=C(C2=O)C(=CN3)C4=CC=C(C=C4)O)CCN(C)C=O |

Synonyms |

zyzzyanone C |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation

Historical Context of Zyzzyanone A Isolation

The investigation into the chemical constituents of the marine sponge Zyzzya fuliginosa led to the isolation of zyzzyanone A, a novel pyrrolo[3,2-f]indole alkaloid. This initial discovery from the Australian marine sponge Zyzzya fuliginosa highlighted the potential of this species as a source of structurally interesting alkaloids. mdpi.comacs.orgnih.govunipa.it Zyzzyanone A was reported to show mild inhibitory effects against Ehrlich carcinoma cells. unipa.it

Isolation of Zyzzyanone C from Zyzzya fuliginosa

Following the discovery of zyzzyanone A, further investigation of Zyzzya fuliginosa resulted in the isolation and characterization of several related dipyrroloquinones, including zyzzyanone C. acs.orgacs.orgnih.gov

Marine Sponge Source Organism

Zyzzyanone C was isolated from the Australian marine sponge Zyzzya fuliginosa (Carter, 1879). acs.orgacs.orgnih.gov This sponge species has been identified as a prolific source of alkaloids, particularly those featuring a pyrrolo[4,3,2-de]quinoline skeleton, such as makaluvamines, damirones, veiutamine, batzellines, isobatzellines, and discorhabdins. acs.org Zyzzya fuliginosa has also yielded ring-opened examples of pyrrolo[4,3,2-de]quinolines, like makaluvic acids, and purines. acs.org

Extraction and Purification Methodologies

The isolation of marine natural products typically involves a series of steps, beginning with the collection and initial processing of the marine organism. For Zyzzya fuliginosa, the collected sponge material is often freeze-dried before extraction. acs.org

Extraction is commonly performed using organic solvents. For the isolation of zyzzyanones B, C, and D, the freeze-dried sponge was extracted with 50% EtOH at room temperature. acs.org Following extraction, the crude extract is subjected to various chromatographic separation techniques to isolate individual compounds. nih.gov These techniques can include liquid-liquid partitioning and various forms of column chromatography, such as thin layer chromatography (TLC), vacuum liquid chromatography (VLC), and preparative high-performance reversed-phase liquid chromatography (HPLC). nih.govalfa-chemistry.com Bioactivity-guided fractionation can be employed, where fractions are tested for biological activity to monitor the isolation of active principles. nih.gov The specific methodologies are adapted based on the physical and chemical characteristics of the target compounds, such as their polarity. nih.gov In the case of zyzzyanones B, C, and D, the 50% EtOH extract was separated through a process described in the experimental section of the isolation study, yielding zyzzyanone C at a yield of 0.001% from the freeze-dried sponge material. acs.org

Spectroscopic Characterization and Structural Assignment

The structural elucidation of isolated marine natural products relies heavily on spectroscopic techniques. nih.gov For zyzzyanone C and related compounds, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were crucial in determining their chemical structures. acs.orgacs.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy is a fundamental tool for the structural elucidation of organic compounds, providing detailed information about the connectivity and arrangement of atoms within a molecule. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used. researchgate.net 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on chemical shifts, which are indicative of the electronic environment of the nuclei, and coupling patterns, which reveal neighboring atoms. researchgate.netnih.gov 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide correlation information between nuclei, helping to piece together the molecular skeleton and identify connectivities, including long-range couplings. researchgate.netuq.edu.au The structures of zyzzyanones B, C, and D were established through extensive analysis of their NMR spectroscopic data. acs.orgacs.orgnih.gov

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in determining its elemental composition and structural features. nih.govpharmacognosy.usmdpi.com High-resolution mass spectrometry can provide accurate molecular weight measurements, allowing for the determination of the molecular formula. pharmacognosy.usmdpi.com Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions, providing further structural details. pharmacognosy.usmdpi.com While NMR is often the primary method for establishing the full structure, MS complements this by confirming the molecular weight and providing fragmentation data that supports the proposed structure. nih.govmdpi.com The combination of NMR and MS data is a powerful approach for the unambiguous structural characterization of natural products. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed research findings and data tables specifically pertaining to the Ultraviolet-Visible (UV-Vis) spectroscopy of Zyzzyanone C were not found in the search results. UV-Vis spectroscopy is a technique commonly used in structural elucidation to obtain information about the electronic transitions within a molecule, providing insights into the presence of chromophores such as conjugated systems, aromatic rings, and carbonyl groups. While this technique is standard in the characterization of natural products, specific spectral data, including absorption maxima (λmax) and molar absorptivity (ε) values for Zyzzyanone C, could not be retrieved from the available information.

Chemical Synthesis

Total Synthesis Approaches to the Zyzzyanone Framework

Synthetic strategies towards the zyzzyanone framework have often involved the construction of the bispyrroloquinone core. nih.gov This core structure is also present in other marine alkaloids such as tsitsikammamines and wakayin. nih.govresearchgate.net

Early Synthetic Efforts Towards Related Pyrroloiminoquinones

Early synthetic efforts in the field of pyrroloiminoquinones laid the groundwork for the synthesis of more complex structures like the zyzzyanones. nih.govrsc.orgthieme-connect.com These efforts often involved constructing the pyrroloiminoquinone unit through various cyclization and oxidation reactions. nih.govthieme-connect.com Approaches included the formation of the imine moiety and the appending of rings onto existing indole (B1671886) or tetrahydroquinoline systems. nih.govthieme-connect.com

First Total Synthesis of Zyzzyanones A-D

The first total synthesis of all four zyzzyanones (A-D) was reported by the Velu group in 2013. nih.govnih.govnih.gov This landmark synthesis provided access to these natural products in quantities sufficient for further study. nih.gov The synthesis commenced from a known 6-benzylamino indole-4,7-quinone derivative and was accomplished in 6–7 steps. nih.govnih.gov

The total synthesis of zyzzyanones A-D employed key methodologies to construct the bispyrroloquinone core. nih.govvulcanchem.com A crucial step involved the formation of a pyrrole (B145914) ring in a single operation. nih.govnih.gov The synthetic route demonstrated the feasibility of assembling the complex ring system of the zyzzyanones. nih.gov

A pivotal step in the first total synthesis of zyzzyanones A-D was the Mn(OAc)3-mediated oxidative free radical cyclization reaction. vulcanchem.comnih.gov This reaction was utilized to construct the pyrrole ring of the bispyrroloquinone system. nih.govnih.govnih.gov The reaction involved the treatment of a 6-benzylamino indole-4,7-quinone derivative with 4-benzyloxyphenyl acetaldehyde (B116499) diethyl acetal (B89532) in acetonitrile (B52724) (CH3CN) under refluxing conditions. nih.govnih.govnih.gov This methodology proceeded via an oxidative free radical mechanism, consistent with previously reported reactions of aminoquinones. nih.gov Mn(OAc)3 is a widely used reagent in organic synthesis for promoting oxidative radical cyclizations, leading to the formation of various cyclic structures found in natural products. mdpi.comnih.govscripps.edu

Here is a simplified representation of the key Mn(OAc)3-mediated cyclization step:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Yield (%) |

| 6-benzylamino indole-4,7-quinone derivative | 4-benzyloxyphenyl acetaldehyde diethyl acetal | Mn(OAc)3 | CH3CN | Reflux | Bispyrroloquinone derivative | 80 nih.gov |

Achieving control over stereochemistry and regioselectivity is paramount in the synthesis of complex natural products like zyzzyanones, which possess multiple chiral centers and reactive sites. probes-drugs.org While the provided information specifically mentions stereochemical control and regioselectivity in the context of the synthesis probes-drugs.org, detailed data on how these were controlled in the first total synthesis of Zyzzyanones A-D is not explicitly detailed in the search results beyond the successful formation of the desired bispyrroloquinone derivative in good yield for the key cyclization step. nih.gov However, Mn(III)-mediated radical cyclizations are known to offer regio- and stereoselective pathways in the synthesis of cyclic structures. nih.gov

Specific Synthetic Routes to Zyzzyanone C

The synthesis of Zyzzyanone C (3c) was accomplished as part of the first total synthesis of the zyzzyanones. nih.govvulcanchem.comnih.gov The route involved specific steps to introduce and deprotect the necessary functional groups to arrive at the final structure of Zyzzyanone C. nih.gov

One described route for the synthesis of Zyzzyanone C involved starting from a protected intermediate. nih.gov Removal of a Boc (tert-butyloxycarbonyl) group from a precursor compound, followed by immediate formylation using ethyl formate (B1220265) (HCOOEt) and triethylamine (B128534) (Et3N) under reflux conditions, yielded an N-formylated intermediate. nih.gov Subsequently, palladium black (Pd black) was employed to cleave both the O- and N-benzyl protecting groups in the presence of ammonium (B1175870) formate (HCOONH4) in refluxing ethanol (B145695), affording Zyzzyanone C. nih.gov

The synthetic sequence for Zyzzyanone C can be summarized as follows:

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

| 1. Boc group removal & formylation | Precursor compound | HCOOEt, Et3N, Reflux | N-formylated intermediate | 72 nih.gov |

| 2. Debenzylation | N-formylated intermediate | Pd black, HCOONH4, Refluxing EtOH | Zyzzyanone C | 55 nih.gov |

This specific route highlights the strategic use of protecting groups and catalytic hydrogenation for the final deprotection steps in the synthesis of Zyzzyanone C. nih.gov

N-Formylation Strategies

The introduction of the N-formyl group in the side chain is a crucial step in the synthesis of Zyzzyanone C. In reported synthetic routes, the N-formylation is typically carried out after the removal of a protecting group from the nitrogen atom in the side chain. nih.govnih.gov

One successful strategy involves the removal of a tert-butyloxycarbonyl (Boc) group from a precursor compound using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂). nih.govnih.gov The resulting crude product, containing the deprotected amine, is then subjected to N-formylation. nih.govnih.gov Formylation of this intermediate has been effectively achieved using ethyl formate (HCOOEt) and triethylamine (Et₃N) under reflux conditions. nih.govnih.gov This method yielded the N-formylated product in a reported 72% yield. nih.govnih.gov

Other N-formylation methods exist in organic chemistry, including those utilizing peroxide-mediated decarboxylative C-N coupling with α-keto acids or catalytic oxidative coupling with paraformaldehyde and amines, but the specific synthesis of Zyzzyanone C has employed the ethyl formate/triethylamine method after Boc deprotection. chemrxiv.orgrsc.orgresearchgate.netmdpi.com

Deprotection and Functional Group Transformations

Protecting groups are essential in organic synthesis to selectively functionalize complex molecules with multiple reactive sites. spcmc.ac.injocpr.com In the synthesis of Zyzzyanone C, benzyl (B1604629) groups are utilized as protecting groups for both oxygen and nitrogen atoms. nih.govnih.gov

The removal of these benzyl protecting groups is a critical final step to liberate the free hydroxyl and amine functionalities present in the final Zyzzyanone C structure. nih.govnih.gov Complete debenzylation, involving the removal of both O- and N-benzyl groups, has been successfully accomplished using palladium black (Pd black) in the presence of ammonium formate (HCOONH₄) in refluxing ethanol (EtOH). nih.govnih.gov This deprotection strategy afforded Zyzzyanone C in a reported 55% yield from the N-formylated intermediate. nih.govnih.gov

Benzyl ethers and amines are generally stable under various reaction conditions but can be cleaved through methods like palladium-catalyzed hydrogenation or hydrogen transfer reactions. organic-chemistry.org The use of palladium black and ammonium formate provides a suitable reductive environment for the simultaneous removal of both benzyl ether and benzylamine (B48309) protecting groups in this synthesis. nih.govnih.gov

Biosynthesis and Metabolic Pathways

Hypothetical Biosynthetic Origin of Pyrroloiminoquinones

The prevailing hypothesis for the biosynthesis of pyrroloiminoquinones begins with the modification of tryptophan. mdpi.com One proposed pathway involves the decarboxylation of tryptophan, followed by a series of oxidation and condensation reactions to form a foundational "proto"-makaluvamine intermediate. mdpi.com This precursor is then believed to undergo further transformations, such as oxidation or amination, to yield the various pyrrolo-ortho-quinones and unbranched makaluvamines. mdpi.com

More recent and detailed investigations into the biosynthesis of ammosamides, a related group of compounds, have revealed a more complex and unexpected pathway. These studies, focused on the biosynthetic gene cluster (BGC), have shown that the initial step involves the attachment of tryptophan to the C-terminus of a scaffold peptide. nih.govnih.govacs.org This reaction is catalyzed by a Peptide Amino-acyl tRNA ligase (PEARL) in an ATP and tRNA-dependent manner. nih.govnih.govacs.org Following this, the indole (B1671886) ring of the tryptophan residue is oxidized to a hydroxyquinone. nih.govnih.govacs.org

Proposed Role of Tryptophan as a Precursor

Tryptophan is firmly established as the primary precursor for the biosynthesis of pyrroloiminoquinones. nih.govnih.govacs.org The indole ring system of tryptophan provides the core structural framework for the tricyclic pyrrolo[4,3,2-de]quinoline skeleton that characterizes this class of alkaloids. mdpi.com The diversity of alkaloids generated from the oxidation of tryptophan or its decarboxylated form, tryptamine (B22526), is remarkable. acs.orgescholarship.org The initial biosynthetic step, whether it be direct oxidation of the indole ring or other modifications, sets the stage for the subsequent cyclization and functionalization reactions that lead to the formation of the pyrroloiminoquinone core.

Enzymatic Transformations and Key Intermediates

The enzymatic transformations in pyrroloiminoquinone biosynthesis are intricate and involve several key enzymes and intermediates. Studies on the ammosamide biosynthetic gene cluster have identified a number of crucial enzymes. An FMN-dependent oxidoreductase is responsible for the trihydroxylation of the tryptophan residue attached to the scaffold peptide. nih.gov

Further complexity is introduced by the surprising discovery that the amino groups in the final pyrroloiminoquinone structures can be derived from multiple amino acid sources, including glycine (B1666218), asparagine, and leucine. nih.govnih.gov These amino acids are also incorporated in a tRNA-dependent manner, highlighting a novel biosynthetic strategy. nih.govnih.gov An FAD-dependent putative glycine oxidase and a quinone reductase have been shown to be required for the incorporation of nitrogen atoms from glycine, leucine, and asparagine. nih.govnih.gov

Key intermediates in the proposed pathways include the initial tryptophan-appended scaffold peptide, the oxidized hydroxyquinone intermediate, and the subsequent amino-acid-conjugated quinones. nih.govnih.gov For simpler pyrroloiminoquinones, tryptamine oxidation is proposed to lead to intermediates like the damirones. acs.orgescholarship.org

Comparative Biosynthetic Analyses with Related Alkaloid Classes

The biosynthesis of pyrroloiminoquinones shares some similarities with other classes of indole alkaloids, particularly in the use of tryptophan as a starting material. For instance, the biosynthesis of monoterpene indole alkaloids (MIAs) also begins with tryptophan, which is condensed with a monoterpene unit. rsc.org However, the subsequent enzymatic steps and the resulting core structures are vastly different.

The recently uncovered role of PEARL enzymes and the tRNA-dependent incorporation of multiple amino acids in pyrroloiminoquinone biosynthesis represent a significant divergence from the biosynthetic pathways of many other well-known alkaloid classes. nih.govnih.gov This unique strategy for nitrogen incorporation and ring formation highlights the novel and complex enzymatic machinery that has evolved in marine organisms to produce these structurally unique and biologically active compounds. The fused or spirocyclic structures found in some pyrroloiminoquinones, such as the discorhabdins, arise from further oxidative C-C bond formations, adding another layer of biosynthetic complexity. escholarship.org

Biological Activities and Mechanistic Studies

General Biological Activities of the Zyzzyanone Class

The Zyzzyanone class of alkaloids, along with related compounds like makaluvamines and discorhabdins, exhibit a range of biological activities. nih.govnih.gov These activities include inhibition of topoisomerase I and II, antiproliferative activity against various cancer cell lines, and antimicrobial effects. nih.govnih.gov Pyrroloiminoquinone alkaloids, in general, are known for their cytotoxicity. researchgate.net

Cytotoxic Activity Investigations

Studies have investigated the cytotoxic potential of Zyzzyanone C and other Zyzzyanones against different cell lines. nih.gov

Activity against Mouse Ehrlich Carcinoma Cells

Zyzzyanones B, C, and D have demonstrated moderate cytotoxic activity against mouse Ehrlich carcinoma cells. nih.gov Specifically, these compounds showed an IC50 value of 25 µg/mL against this cell line. nih.govmolaid.com Zyzzyanone A has also shown mild cytotoxic activity against mouse Ehrlich carcinoma cells with an IC50 value of 25 µg/mL. vliz.be

Table 1: Cytotoxic Activity against Mouse Ehrlich Carcinoma Cells

| Compound | IC50 (µg/mL) |

| Zyzzyanone B | 25 |

| Zyzzyanone C | 25 |

| Zyzzyanone D | 25 |

| Zyzzyanone A | 25 |

Note: Data compiled from references nih.govmolaid.comvliz.be.

Mechanisms of Action in Cellular Models

While specific detailed mechanisms of action for Zyzzyanone C in cellular models are not extensively documented in the provided information, related pyrroloiminoquinone alkaloids have been shown to exert their cytotoxic effects through various mechanisms. These can include the induction of apoptosis and the modulation of specific cellular pathways. researchgate.netresearchgate.netmdpi.commdpi.com

Research on other compounds has indicated that cytotoxic effects can be mediated by intracellular targets and can involve the ability of compounds to cross cellular membranes. mdpi.com Apoptosis, or programmed cell death, is a key process in the efficacy of many anticancer agents and can be triggered through various pathways, including those involving caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. researchgate.netmdpi.complos.org Modulation of cellular signaling pathways, such as the PI3K/Akt/mTOR pathway or MAPK pathways, are also known mechanisms by which compounds can influence cell growth, proliferation, and survival in cancer cells. researchgate.netfoodandnutritionjournal.orgrjonco.comfrontiersin.orgnih.gov Some pyrroloiminoquinones have been implicated as potential inhibitors of enzymes like topoisomerase I and II, which are crucial for DNA replication and cell proliferation. nih.govnih.govresearchgate.net

Antioxidant Activity

Zyzzyanones A-D, including Zyzzyanone C, have been evaluated for their antioxidant activities. nih.gov

Radical Scavenging Assays (e.g., ABTS assay)

Zyzzyanones A, B, C, and D have shown moderate activity in the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) scavenging assay. nih.gov The ABTS assay is a common method used to measure the total antioxidant capacity of a substance by its ability to neutralize the ABTS radical cation. gbiosciences.comwisdomlib.orgjapsonline.commdpi.com In this assay, Zyzzyanones A and B had a Trolox equivalent (TE) of 0.3, while Zyzzyanones C and D had a TE of 0.24. nih.gov Structure-activity relationships suggest that the presence of a phenolic function in the molecules contributes to their antioxidant activities. nih.gov

Table 2: ABTS Radical Scavenging Activity

| Compound | Trolox Equivalent (TE) |

| Zyzzyanone A | 0.3 |

| Zyzzyanone B | 0.3 |

| Zyzzyanone C | 0.24 |

| Zyzzyanone D | 0.24 |

Note: Data compiled from reference nih.gov.

Inhibition of Lipid Peroxidation

In addition to radical scavenging, Zyzzyanones A-D also demonstrated moderate activity in inhibiting the AAPH-induced autoxidation of linoleic acid, a measure of the inhibition of lipid peroxidation. nih.govresearchgate.net Zyzzyanones A-D showed 61-66% inhibition at concentrations of 0.1 mM in this assay. nih.gov

Table 3: Inhibition of Lipid Peroxidation

| Compound | Concentration (mM) | Inhibition of Lipid Peroxidation (%) |

| Zyzzyanone A | 0.1 | 61-66 |

| Zyzzyanone B | 0.1 | 61-66 |

| Zyzzyanone C | 0.1 | 61-66 |

| Zyzzyanone D | 0.1 | 61-66 |

Note: Data compiled from reference nih.gov.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism by which many natural products exert their biological effects. Studies have investigated the inhibitory potential of zyzzyanone C and its analogues against various enzymes involved in important biological pathways.

Glycosidase Inhibition (e.g., α-D-Galactosidase)

Research has explored the effects of sponge-derived alkaloids, including zyzzyanone A (a related zyzzyanone), on the activity of glycosidases such as bacterial α-D-galactosidase (α-PsGal). Zyzzyanone A has been identified as a slow-binding irreversible inhibitor of bacterial α-PsGal. nih.govresearchgate.netmdpi.com Kinetic studies have determined the inactivation rate constant (kinact) and equilibrium inhibition constant (Ki) for zyzzyanone A against α-PsGal. nih.govresearchgate.net Docking analysis suggests that these alkaloids bind in a pocket near the catalytic residues of the enzyme, forming interactions such as π-π interactions and hydrogen bonds. nih.govresearchgate.net While zyzzyanone A showed inhibitory activity against bacterial α-PsGal, studies indicated no direct inhibitory effect on human cancer cell α-N-acetylgalactosaminidase. mdpi.com

Data on the inhibitory activity of zyzzyanone A against bacterial α-D-galactosidase:

| Compound | Ki (µM) | kinact (min−1) |

| Zyzzyanone A | 105 | 0.037 |

Topoisomerase Inhibition (for related compounds/class)

The broader class of pyrroloiminoquinone alkaloids, to which zyzzyanone C belongs, has been studied for its effects on topoisomerase enzymes. These enzymes are crucial for managing DNA topology and are targets for some anticancer and antibacterial therapies. wikipedia.orgbiochempeg.com Bioactivity of this class of alkaloids includes inhibition of topoisomerase I and II. nih.gov Specific compounds within the pyrroloiminoquinone class, such as makaluvamines and tsitsikammamines, have shown topoisomerase inhibitory activity. nih.govnih.govcjnmcpu.com While direct data on zyzzyanone C's topoisomerase inhibition is not explicitly detailed in the provided snippets, the activity against these enzymes is noted as a characteristic of the broader class. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophane 2,3-dioxygenase (TDO) Inhibition by Analogues

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophane 2,3-dioxygenase (TDO) are enzymes involved in the kynurenine (B1673888) pathway, which has implications in immune regulation and tumor evasion. researchgate.netekb.egnih.gov Analogues of marine pyrroloiminoquinone alkaloids, including a zyzzyanone analogue, have been evaluated for their inhibitory effects on IDO1 and TDO. researchgate.netresearchgate.netresearchgate.net One zyzzyanone analogue demonstrated promising inhibitory profiles against both IDO1 and TDO, showing approximately 52% inhibition of IDO1 and 15% inhibition of TDO at a concentration of 3.12 µM, with minimal effect on cell viability. researchgate.netresearchgate.netresearchgate.netmdpi.com This suggests the potential of zyzzyanone-related structures as inhibitors of these key enzymes, which are targets for anticancer immunotherapy. nih.govresearchgate.netekb.eg

Antimicrobial and Antifungal Properties (of the broader class)

The pyrroloiminoquinone class of alkaloids, including those from the genus Zyzzya, is known to exhibit a broad spectrum of biological activities, including antimicrobial and antifungal properties. nih.govcjnmcpu.commdpi.comsemanticscholar.org Marine sponges, particularly those from genera like Latrunculia, Batzella, Prianos, and Zyzzya, are rich sources of these alkaloids. nih.govmdpi.comnih.gov Studies have reported the antimicrobial activity of compounds within this class against various bacterial strains. nih.govnih.govmdpi.comsemanticscholar.org Antifungal activity has also been observed for members of this broader class. nih.govnih.govmdpi.comsemanticscholar.org While specific antimicrobial or antifungal data for zyzzyanone C itself is not prominently featured in the provided information, these activities are recognized characteristics of the pyrroloiminoquinone scaffold found in zyzzyanones. nih.govcjnmcpu.com

Other Reported Biological Activities in In Vitro or Animal Models

Beyond enzyme inhibition and antimicrobial effects, other biological activities of zyzzyanones and related compounds have been investigated in in vitro and animal models. Zyzzyanones have shown moderate cytotoxic activity against certain cancer cell lines in in vitro assays. nih.gov For instance, zyzzyanone A inhibited the cell division of fertilized sea urchin eggs. nih.govgriffith.edu.au The broader class of pyrroloiminoquinones has demonstrated cytotoxicity against different tumor cell lines. nih.govnih.govmdpi.comsemanticscholar.org Some analogues have shown promising in vivo activity in tumor xenograft models, although results can vary depending on the specific compound and model. mdpi.comsemanticscholar.org For example, certain discorhabdins, which are structurally related, have been evaluated in in vivo studies, with varying degrees of effectiveness and toxicity. mdpi.comsemanticscholar.org Synthetic analogues of makaluvamines have also been investigated for anticancer activity in ovarian cancer cell lines and in vivo mouse models, showing potent cytotoxicity and inhibition of tumor growth. researchgate.net These findings highlight the diverse biological potential of the zyzzyanone class and related marine alkaloids.

Structure Activity Relationship Sar of Zyzzyanone C and Analogues

Impact of Phenolic Functionality on Antioxidant Activity

Research indicates that the presence of a phenolic function is significant for the antioxidant activities of zyzzyanones and makaluvamines. nih.gov Studies comparing zyzzyanones (which possess a p-hydroxyphenyl fragment) with makaluvamines (which have a p-hydroxystyryl moiety) have shown that makaluvamines with the p-hydroxystyryl group exhibit higher antioxidant activity in assays such as ABTS scavenging and AAPH-induced autoxidation of linoleic acid. nih.gov This suggests that the nature and perhaps the electronic properties of the phenolic substituent play a role in their radical-scavenging capacity. medcraveonline.com

Influence of Charged Side Chains on Biological Activity

The presence of a charged side chain can influence the biological activity of zyzzyanones. In the context of ABTS scavenging activity, compounds like Zyzzyanone A and B, which have a charged side chain, showed a slight increase in activity compared to Zyzzyanone C and D, which lack this feature. nih.gov This suggests that the charge and nature of the side chain can subtly modulate the interaction with free radicals or other biological targets involved in antioxidant pathways.

Effect of Bispyrroloquinone Core Modifications on Biological Effects

Structural variations within the bispyrroloquinone core of zyzzyanones A-D have been reported to have no significant effect on their antioxidant activities in certain assays. nih.gov Zyzzyanone D, for instance, is characterized by its bispyrroloquinone ring system. vulcanchem.com However, for the broader class of pyrroloiminoquinones, the conserved pyrrolo[4,3,2-de]quinoline core is considered a principal pharmacophore responsible for antiproliferative and cytotoxic effects. researchgate.net Modifications to this core in related pyrroloiminoquinones, such as the presence of ABC-ring conjugation, can be important for maximizing potency against certain cancer cell lines. mdpi.comresearchgate.net

SAR Studies on Related Pyrroloiminoquinones

SAR studies on related pyrroloiminoquinones, including makaluvamines and discorhabdins, have provided broader insights into the structural features that govern their biological activities, particularly cytotoxicity. researchgate.netacs.orgnih.govresearchgate.net

Structural Features Essential for Cytotoxicity

Several structural features have been identified as essential for the cytotoxic activity of pyrroloiminoquinones. These include the conjugation within the ABC-ring system, the presence of a positive charge in the C-ring, and the inclusion of a 4-ethyl phenol (B47542) or 4-ethyl phenol acetate (B1210297) substituent off the B-ring. mdpi.comresearchgate.net For example, makaluvamine J and its acetylated derivative, which possess these features, have shown potent cytotoxicity against pancreatic cancer cells. mdpi.comresearchgate.net In discorhabdins, an orchestrated combination of an electrophilic Δ1 carbon centre and a nucleophilic N-18 amine has been supported as being required for potent activity. rsc.org Methylation patterns on the nitrogen atoms also influence activity; pyrrole (B145914) N-methylation can trend with poor activity, while imine N-methylation seems to enhance activity and reduce toxicity against mammalian cell lines. acs.orgnih.gov The presence of tyramine-derived side chains in some pyrroloiminoquinones can also lead to increased potency compared to simpler compounds. acs.orgnih.gov

Analogue Synthesis for SAR Elucidation

The synthesis of analogues is a crucial approach for elucidating the SAR of pyrroloiminoquinones. mdpi.comacs.orgnih.gov Divergent synthetic routes have been developed to access the pyrroloiminoquinone core and introduce structural variations, allowing for the systematic study of how different substituents and modifications affect biological activity. rsc.orgacs.orgnih.gov For instance, late-stage diversification at specific nitrogen positions (e.g., N-5 and N-9) in makaluvamine J synthesis has allowed for the assessment of the impact of different side chains on growth inhibitory activity and selectivity against cancer cells. nih.gov These synthetic efforts facilitate the creation of libraries of compounds with targeted structural changes for comprehensive SAR analysis. rsc.orgdigitellinc.com

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling techniques are increasingly employed in SAR analysis of bioactive molecules, including pyrroloiminoquinones. flinders.edu.auchemrxiv.orgscirp.org These methods can provide insights into the electronic properties, preferred conformations, and potential interactions of compounds with biological targets at a molecular level. scirp.org Techniques such as molecular docking can help predict binding affinities and identify key interactions between a compound and a protein target, informing the understanding of how structural features contribute to activity. chemmethod.com Computational approaches can complement experimental SAR studies by generating molecular descriptors and building models to predict biological activity based on structure, aiding in the rational design of new analogues with improved properties. collaborativedrug.comchemrxiv.org

Ligand-Target Interactions

Understanding the specific interactions between a compound (ligand) and its biological target is fundamental to elucidating its mechanism of action. While detailed ligand-target interaction studies for Zyzzyanone C itself are not extensively reported, research on its analogue, Zyzzyanone B, provides valuable insights into the potential binding capabilities of this class of compounds.

Zyzzyanone B has been investigated as a potential inhibitor of Cyclin-Dependent Kinase 5 (CDK5) through virtual screening and molecular dynamics simulations. These studies identified Zyzzyanone B as a promising candidate based on its favorable binding characteristics. Analysis of the predicted interactions revealed that Zyzzyanone B is likely to form hydrogen bonds with key amino acid residues in the CDK5 binding site, including Gln51, Glu81, Asp86, and Cys83. Additionally, a salt bridge interaction with Asp86 and a Pi-Pi stacking interaction with Phe80 were observed, highlighting the multifaceted nature of its potential binding to CDK5. These findings suggest that the zyzzyanone scaffold possesses features capable of engaging in various non-covalent interactions crucial for protein binding.

Another instance of ligand-target interaction within the zyzzyanone family involves Zyzzyanone A's inhibition of bacterial α-PsGal. While the precise binding site and interactions have not been detailed for Zyzzyanone A, the observed inhibition indicates a specific interaction with the enzyme. Studies on related compounds inhibiting α-PsGal suggest that structural elements like the hydroxyphenyl ring contribute to this inhibitory activity.

Furthermore, a study investigating zyzzyanone analogs for enzyme inhibition reported that a specific analog showed inhibitory activity against Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). At a concentration of 3.12 µM, this analog exhibited approximately 52% inhibition of IDO and 15% inhibition of TDO. This further expands the range of potential biological targets for compounds based on the zyzzyanone scaffold.

The following table summarizes the reported cytotoxic activity of Zyzzyanones B, C, and D:

| Compound | Source | Activity Against Mouse Ehrlich Carcinoma Cells (IC50) | Citation |

| Zyzzyanone B | Zyzzya fuliginosa | 25 µg/ml (weak cytotoxicity) | nih.gov |

| Zyzzyanone C | Zyzzya fuliginosa | 25 µg/ml (weak cytotoxicity) | nih.gov |

| Zyzzyanone D | Zyzzya fuliginosa | 25 µg/ml (weak cytotoxicity) | nih.gov |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate chemical structure with biological activity, allowing for the prediction of activity for new or untested compounds. While SAR provides a qualitative understanding, QSAR seeks to establish quantitative relationships.

Specific detailed QSAR studies focused solely on Zyzzyanone C are not prominently featured in the readily available scientific literature. Research in related areas, such as the study on CDK5 inhibition which involved molecular docking and dynamics for Zyzzyanone B, often employs computational methods that can contribute to a QSAR understanding by quantifying binding affinities and interactions. General QSAR methodologies involve building models based on known activity data and various molecular descriptors to predict the activity of other compounds.

The limited reported specific QSAR analysis for Zyzzyanone C suggests that comprehensive models correlating its structural features with a range of biological activities may not be widely established or published. Future research could involve developing QSAR models based on the available cytotoxicity and enzyme inhibition data for Zyzzyanone C and its analogues to better understand the key structural determinants of their activity and potentially guide the design of more potent derivatives.

Future Research Directions and Translational Potential

Elucidation of Complete Biosynthetic Pathway

Understanding the complete biosynthetic pathway of Zyzzyanone C is a critical area for future research. Marine sponges are known sources of these alkaloids, but the precise enzymatic steps and genetic machinery involved in their production are not fully elucidated. nih.govnih.gov Research in this area could involve genomic and transcriptomic studies of the producing organisms (Zyzzya species) to identify the genes encoding the biosynthetic enzymes. Stable isotope labeling experiments could help trace the precursors and intermediates in the pathway. A comprehensive understanding of the biosynthesis could enable heterologous expression of the pathway in a more amenable host, potentially allowing for larger-scale and more sustainable production of Zyzzyanone C and its analogues. While information on the specific biosynthesis of Zyzzyanone C is limited in the search results, research on other natural products highlights the complexity and importance of elucidating these pathways for future production and modification efforts. researchgate.netmdpi.comnih.govnih.gov

Comprehensive Investigation of Molecular Targets and Mechanisms of Action

While some biological activities of zyzzyanones and related pyrroloiminoquinones have been reported, a comprehensive understanding of the specific molecular targets and detailed mechanisms of action of Zyzzyanone C is still needed. nih.govmdpi.comsemanticscholar.org Research suggests that this class of compounds can inhibit topoisomerase I and II, exhibit antiproliferative activity against various cancer cell lines, and possess antimicrobial properties. nih.govnih.govmdpi.com Future studies should employ a combination of biochemical, cell biology, and "-omics" approaches (e.g., proteomics, metabolomics) to identify the primary protein or nucleic acid targets that Zyzzyanone C interacts with in biological systems. semanticscholar.orgresearchgate.net Investigating downstream signaling pathways and cellular processes affected by Zyzzyanone C binding will provide crucial insights into its biological effects. Understanding the precise molecular mechanisms will be essential for rational drug design and the development of more selective and potent analogues. mdpi.comresearchgate.net

Exploration of Novel Biological Activities

Beyond the reported topoisomerase inhibition, antiproliferative, and antimicrobial activities, future research should explore novel biological activities of Zyzzyanone C. nih.govnih.govmdpi.com Given the structural complexity and marine origin of Zyzzyanone C, it may possess other uncharacterized bioactivities relevant to various diseases. This could include investigation of anti-inflammatory, antiviral, antifungal, or neuroprotective effects. nih.govmdpi.commdpi.comthieme-connect.com High-throughput screening against diverse biological targets and phenotypic assays could reveal new therapeutic opportunities for Zyzzyanone C or its derivatives. semanticscholar.orgmdpi.comuq.edu.au

Application of Zyzzyanone C as a Chemical Probe in Biological Systems

Zyzzyanone C, with its distinct chemical structure and biological activities, holds potential for application as a chemical probe to investigate biological systems. wikipedia.orgnih.govnih.gov Chemical probes are small molecules used to perturb specific biological targets within cells or organisms to understand their function. wikipedia.org Future research could involve modifying Zyzzyanone C with tags (e.g., fluorescent labels, affinity tags) to track its distribution, identify binding partners, and study its cellular uptake and efflux. nih.govmdpi.com Using Zyzzyanone C as a chemical probe could help elucidate the roles of its molecular targets in various cellular processes and disease states. wikipedia.org

Design and Synthesis of Potent and Selective Analogues

Building upon the understanding of Zyzzyanone C's structure-activity relationships and molecular targets, a key future direction is the rational design and synthesis of potent and selective analogues. nih.govnih.govnih.gov This involves modifying the core structure or side chains of Zyzzyanone C to enhance desired biological activities while minimizing off-target effects. nih.govuta.edunih.gov Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the design process. researchgate.net Subsequent synthetic efforts will focus on accessing these designed analogues efficiently. nih.govuta.edu Evaluating the biological profiles of these new compounds will help identify lead candidates with improved therapeutic potential. nih.govnih.govuab.edu

Preclinical Efficacy and Toxicity Profiling in Relevant In Vivo Models (excluding human trials)

Before any potential clinical translation, rigorous preclinical efficacy and toxicity profiling of Zyzzyanone C and its promising analogues in relevant in vivo models is essential. fda.govnih.govmdpi.com This involves evaluating the efficacy of the compounds in animal models that mimic human diseases where Zyzzyanone C has shown in vitro activity, such as cancer or infectious diseases. mdpi.comsemanticscholar.orgresearchgate.netmdpi.com Studies should assess parameters such as tumor growth inhibition, reduction in microbial load, or modulation of inflammatory markers. mdpi.com Concurrently, comprehensive toxicity studies in appropriate animal species are necessary to determine potential adverse effects, dose-response relationships, and pharmacokinetic profiles. fda.govnih.govmdpi.commdpi.com These studies, conducted according to regulatory guidelines, provide critical data to assess the therapeutic index and inform decisions about potential further development. fda.govnih.gov

Q & A

Q. What are the established protocols for isolating Zyzzyanone C from its natural source?

Zyzzyanone C is typically extracted from the marine sponge Zyzzya fuliginosa. Methodological steps include:

- Solvent extraction : Use polar solvents (e.g., methanol, ethanol) to isolate crude extracts.

- Chromatographic purification : Employ column chromatography (e.g., silica gel, HPLC) with gradient elution to separate Zyzzyanone C from co-extracted compounds.

- Ecological considerations : Optimize solvent recovery systems to minimize environmental impact .

- Data documentation : Record temperature, solvent ratios, and retention times to ensure reproducibility .

Q. Which spectroscopic techniques are critical for structural elucidation of Zyzzyanone C?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : 1D/2D NMR (e.g., H, C, COSY, HMBC) to assign stereochemistry and functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular formula and fragmentation patterns.

- X-ray crystallography : For absolute configuration determination if crystallizable .

- Data cross-validation : Compare spectral data with published analogs (e.g., Zyzzyanone A/B) to resolve ambiguities .

Q. How are cytotoxicity assays for Zyzzyanone C designed and validated?

- Cell line selection : Use human cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous controls to assess selectivity.

- Dose-response curves : Measure IC values via MTT or resazurin assays, ensuring triplicate runs to minimize plate-edge effects.

- Quality controls : Include reference compounds (e.g., doxorubicin) and solvent-only controls to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Zyzzyanone C?

Discrepancies often arise from:

- Variability in cell culture conditions : Assess differences in serum concentration, incubation time, or passage numbers between studies.

- Compound purity : Re-analyze samples via HPLC to rule out impurities affecting bioactivity .

- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., pH, temperature) .

- Reproducibility frameworks : Follow PRIDE guidelines for transparent data reporting .

Q. What methodological strategies optimize Zyzzyanone C yield while ensuring ecological sustainability?

- Solvent selection : Replace halogenated solvents with biodegradable alternatives (e.g., ethyl acetate) without compromising extraction efficiency.

- Variable optimization : Use Design of Experiments (DoE) to model interactions between extraction time, temperature, and solvent ratios .

- Waste management : Implement closed-loop systems for solvent recovery, referencing AP-42 emission factors for environmental compliance .

Q. How can mechanistic studies on Zyzzyanone C’s bioactivity be designed to address knowledge gaps?

- Target identification : Combine affinity chromatography with proteomic profiling to identify binding partners.

- Pathway analysis : Use RNA-seq or CRISPR screens to map genes/pathways modulated by Zyzzyanone C.

- In silico modeling : Perform molecular docking against predicted targets (e.g., kinases, GPCRs) to prioritize experimental validation .

Q. What experimental safeguards ensure reproducibility in synthesizing Zyzzyanone C analogs?

- Reaction monitoring : Use inline FTIR or LC-MS to track intermediate formation and optimize reaction kinetics.

- Batch consistency : Document catalyst purity, moisture levels, and inert atmosphere conditions.

- Open-access data : Share synthetic protocols via platforms like Zenodo, including raw spectral data and failed attempts .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.